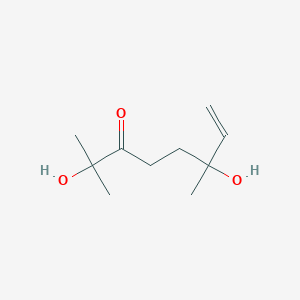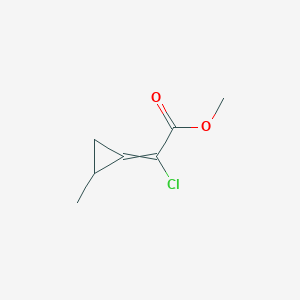
Methyl chloro(2-methylcyclopropylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chloro(2-methylcyclopropylidene)acetate is an organic compound with the molecular formula C7H9ClO2. It is a derivative of cyclopropane, featuring a chloro group and a methyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl chloro(2-methylcyclopropylidene)acetate can be synthesized through various methods. One common approach involves the esterification of chloroacetic acid with methanol under acidic conditions. The reaction typically occurs at elevated temperatures (105-110°C) to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl chloro(2-methylcyclopropylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted esters, acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl chloro(2-methylcyclopropylidene)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and spiro compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of methyl chloro(2-methylcyclopropylidene)acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ester functionality can participate in esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene group.
Methyl 2-chloro-2-cyclopropylideneacetate: A closely related compound with similar reactivity.
Ethyl chloroacetate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl chloro(2-methylcyclopropylidene)acetate is unique due to its cyclopropylidene moiety, which imparts distinct reactivity and stability compared to other chloroacetates. This uniqueness makes it valuable in the synthesis of specialized organic compounds and materials .
Eigenschaften
CAS-Nummer |
89879-07-2 |
|---|---|
Molekularformel |
C7H9ClO2 |
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
methyl 2-chloro-2-(2-methylcyclopropylidene)acetate |
InChI |
InChI=1S/C7H9ClO2/c1-4-3-5(4)6(8)7(9)10-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
FDRPUBDGLAKUHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1=C(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
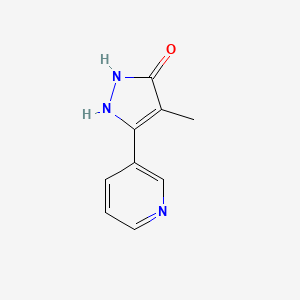
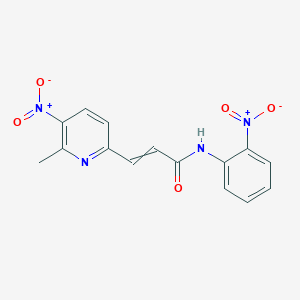
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
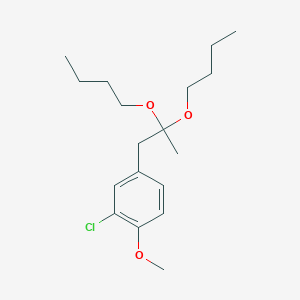
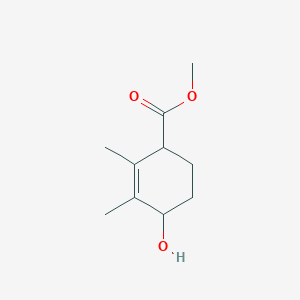
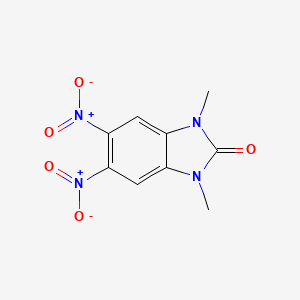
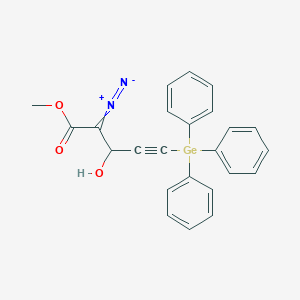
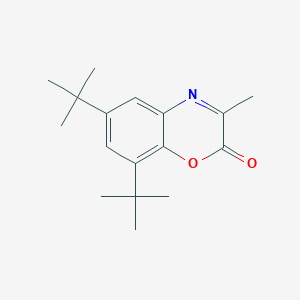
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
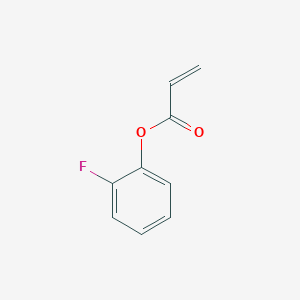
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
